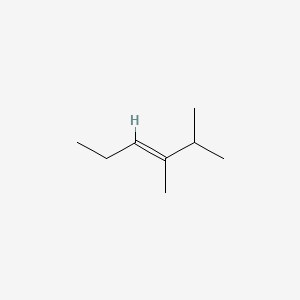2,3-Dimethyl-3-hexene
CAS No.: 7145-23-5
Cat. No.: VC16115269
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7145-23-5 |
|---|---|
| Molecular Formula | C8H16 |
| Molecular Weight | 112.21 g/mol |
| IUPAC Name | (E)-2,3-dimethylhex-3-ene |
| Standard InChI | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
| Standard InChI Key | PRTXQHCLTIKAAJ-SOFGYWHQSA-N |
| Isomeric SMILES | CC/C=C(\C)/C(C)C |
| Canonical SMILES | CCC=C(C)C(C)C |
Introduction
Molecular Structure and Stereochemical Considerations
Table 1: Stereoisomeric Forms of 2,3-Dimethyl-3-hexene
| Isomer | CAS Number | InChIKey | Configuration |
|---|---|---|---|
| (E) | 19550-88-0 | XTUXVDJHGIEBAA-BQYQJAHWSA-N | Trans |
| cis | 59643-75-3 | PRTXQHCLTIKAAJ-VURMDHGXSA-N | Cis |
The (E)-isomer’s trans arrangement reduces steric hindrance, conferring greater thermodynamic stability compared to the cis-isomer . This stability is reflected in its lower heat of hydrogenation, though experimental data for direct comparison remain limited in the provided sources.
Physical Properties and Thermodynamic Data
Phase-Change Characteristics
Experimental measurements for the (E)-isomer report a boiling point of 387.95 K (114.8°C) under atmospheric pressure, with an associated uncertainty of ±3 K . The enthalpy of vaporization (ΔvapH°) is 39.7 kJ/mol, determined using calorimetric methods . These values align with trends observed in similarly substituted alkenes, where increased branching lowers boiling points relative to linear analogs.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While the provided sources lack direct synthesis protocols for 2,3-dimethyl-3-hexene, analogous alkenes are typically prepared via acid-catalyzed dehydration of secondary alcohols or dehydrohalogenation of alkyl halides. For example, dehydration of 3,4-dimethyl-3-hexanol using sulfuric acid could yield the target alkene, with the reaction conditions dictating the predominance of the (E)- or cis-isomer.
Catalytic Dehydrogenation
Industrial routes may employ catalytic dehydrogenation of 3,4-dimethylhexane over platinum or palladium catalysts at elevated temperatures. This method favors the formation of thermodynamically stable isomers, such as the (E)-configuration, due to reduced steric strain .
Chemical Reactivity and Functionalization
Hydrogenation
Catalytic hydrogenation of 2,3-dimethyl-3-hexene proceeds via syn addition of hydrogen across the double bond, yielding 2,3-dimethylhexane. The reaction’s exothermicity is influenced by the alkene’s substitution pattern, with tetrasubstituted alkenes like this compound exhibiting lower heats of hydrogenation than less-substituted analogs .
Halogenation
Electrophilic addition of halogens (e.g., Br₂) generates vicinal dihalides. The reaction’s stereochemical outcome depends on the alkene’s geometry: (E)-isomers produce d,l-dibromo derivatives, while cis-isomers yield meso compounds.
Applications and Industrial Relevance
Petrochemical Intermediates
2,3-Dimethyl-3-hexene serves as a precursor in synthesizing lubricants and plasticizers. Its branched structure enhances oxidative stability, making it valuable in high-temperature applications.
Polymer Chemistry
The compound’s tetrasubstituted double bond resists premature polymerization, allowing controlled radical or ionic polymerization to produce specialty polymers with tailored thermal properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume